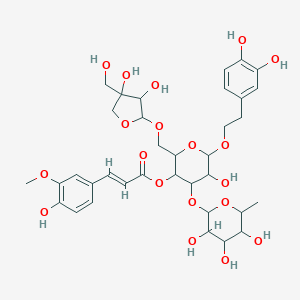
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, also known as TUDCA, is a bile acid that has been extensively studied for its potential therapeutic applications. TUDCA is a naturally occurring compound that is found in small amounts in the human body, and it has been shown to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is not fully understood, but it is believed to work through a number of different pathways. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have antioxidant and anti-inflammatory effects, and it may also help to regulate cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a number of biochemical and physiological effects, including:
1. Antioxidant activity: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have potent antioxidant activity, which may help to protect cells from oxidative stress and damage.
2. Anti-inflammatory activity: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have anti-inflammatory effects, which may help to reduce inflammation and tissue damage in a variety of different diseases.
3. Regulation of cellular signaling pathways: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to regulate a number of different cellular signaling pathways, including those involved in apoptosis, autophagy, and the unfolded protein response.
实验室实验的优点和局限性
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is a naturally occurring compound that is relatively safe and well-tolerated.
2. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has a wide range of potential therapeutic applications, making it a useful tool for investigating a variety of different diseases and conditions.
Some of the limitations of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid for lab experiments include:
1. N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid can be difficult to synthesize or obtain in large quantities, which can make it expensive or impractical for some experiments.
2. The exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of different future directions for research on N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid. Some potential areas of investigation include:
1. Further studies on the neuroprotective effects of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, including its potential use in the treatment of neurodegenerative diseases.
2. Clinical trials investigating the potential therapeutic applications of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid in liver disease and metabolic disorders.
3. Studies investigating the potential use of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion:
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid is a naturally occurring bile acid that has been extensively studied for its potential therapeutic applications. It has a wide range of biochemical and physiological effects, and it has been investigated as a potential treatment for a variety of different diseases and conditions. While there are still many unanswered questions about the exact mechanism of action of N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid, it is clear that this compound has significant potential as a therapeutic agent.
合成方法
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid can be synthesized through a number of different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid from starting materials, while microbial fermentation involves the use of bacteria or other microorganisms to produce N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid through a biological process.
科学研究应用
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a variety of different fields. Some of the areas where N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been studied include:
1. Neurodegenerative diseases: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have neuroprotective effects in a number of different models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.
2. Liver disease: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have hepatoprotective effects, and it is currently being investigated as a potential treatment for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC).
3. Metabolic disorders: N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid has been shown to have anti-inflammatory and anti-obesity effects, and it is currently being investigated as a potential treatment for metabolic disorders such as type 2 diabetes and obesity.
属性
CAS 编号 |
145644-16-2 |
|---|---|
产品名称 |
N-(1,3,7,12-Tetrahydroxycholan-24-oyl)-2-aminopropionic acid |
分子式 |
C44H41NO8 |
分子量 |
495.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,10S,12S,13R,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H45NO7/c1-13(5-8-23(33)28-14(2)25(34)35)17-6-7-18-24-19(12-22(32)27(17,18)4)26(3)15(10-20(24)30)9-16(29)11-21(26)31/h13-22,24,29-32H,5-12H2,1-4H3,(H,28,33)(H,34,35)/t13-,14+,15+,16+,17-,18?,19?,20-,21-,22+,24?,26+,27-/m1/s1 |
InChI 键 |
KHYZGCGRKWKJSL-ARRWNMQOSA-N |
手性 SMILES |
C[C@H](CCC(=O)N[C@@H](C)C(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)O)C |
SMILES |
CC(CCC(=O)NC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |
规范 SMILES |
CC(CCC(=O)NC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C |
同义词 |
CA-1beta-ol-APA N-(1,3,7,12-tetrahydroxycholan-24-oyl)-2-aminopropionic acid N-(1-hydroxycholyl)-2-aminopropionic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)


![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)
![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)
![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)